molecular formula C17H21N3O4 B2600019 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1705433-39-1

4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2600019
CAS No.: 1705433-39-1
M. Wt: 331.372
InChI Key: CBOILYWGDYYPHQ-UHFFFAOYSA-N
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Description

4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a novel chemical entity designed for research applications. This hybrid molecular scaffold integrates a 1,3-dimethyl-1H-pyrazole ring, a piperidine core, and a 6-methyl-2H-pyran-2-one moiety. The 1,3-dimethylpyrazole structure is a recognized heterocycle in medicinal chemistry , and the piperidine subunit is a common feature in numerous bioactive compounds . This specific structural combination makes it a compound of interest for exploring new chemical space in early drug discovery, particularly for researchers investigating protease inhibition, receptor modulation, and other biological mechanisms. The presence of the carbonyl linker and ether bond offers potential for hydrogen bonding and target interaction. As a research chemical, it is a potential candidate for use in high-throughput screening campaigns and as a building block in the synthesis of more complex molecules for pharmaceutical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

4-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-8-15(19(3)18-11)17(22)20-6-4-13(5-7-20)24-14-9-12(2)23-16(21)10-14/h8-10,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOILYWGDYYPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate. Finally, the pyranone ring is formed through a cyclization reaction involving a suitable precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyranone ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Structural Comparison with Pyridazine-Piperidine Derivatives

  • Compound : 1-{6-[(4-Bromophenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid (InChIKey: PWEPZQIRRKDJDC-UHFFFAOYSA-N)
    • Key Differences :
  • The pyridazine ring replaces the pyranone core of the target compound.
  • A bromophenylthio group and a carboxylic acid substituent are present on the piperidine ring.
    • Hypothetical Implications :
  • The pyridazine ring may enhance π-π stacking interactions compared to the pyranone’s lactone structure.
  • The carboxylic acid group could improve water solubility but reduce cell permeability relative to the target’s lipophilic pyrazole-carbonyl group.

Comparison with Pyrido-Pyridazine-Piperazine Derivatives

  • Compound : 1-{6-Methyl-5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-yl}piperazine (CAS: 2098135-14-7)
    • Key Differences :
  • A fused pyrido-pyridazine system replaces the pyranone-piperidine scaffold.
  • A piperazine ring substitutes for the piperidine in the target compound.
    • Hypothetical Implications :
  • Piperazine’s basic nitrogen could increase solubility but alter pharmacokinetics compared to the target’s piperidine group.

Thiophene-Containing Pyrazole Derivatives

  • Compound : 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine
    • Key Differences :
  • A thiophene and dichlorophenyl group are present, unlike the target’s pyranone and dimethylpyrazole motifs.
  • The pyrazole ring is directly substituted with an amine group.
    • Hypothetical Implications :
  • The dichlorophenyl group may increase toxicity risks compared to the target’s methylpyrazole.
  • The thiophene moiety could enhance electronic interactions in biological systems.

Data Table: Structural and Hypothetical Property Comparison

Compound Name/Feature Core Structure Key Substituents Hypothetical LogP* Potential Applications
Target Compound Pyran-2-one Piperidinyl-pyrazole-carbonyl, methyl ~2.8 (estimated) Kinase inhibition, drug design
1-{6-[(4-Bromophenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid Pyridazine Bromophenylthio, carboxylic acid ~3.2 Enzyme inhibition, chelation
1-{6-Methyl-pyrido[4,3-c]pyridazin-3-yl}piperazine Pyrido-pyridazine Piperazine, methyl ~1.5 CNS-targeted therapies
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyridazine-pyrazole Dichlorophenyl, thiophene, amine ~4.0 Antimicrobial agents

*LogP values estimated using fragment-based methods (e.g., Moriguchi method).

Research Findings and Limitations

  • Substituent Effects : The dimethylpyrazole-carbonyl group may enhance metabolic stability relative to compounds with reactive amines or carboxylic acids .
  • Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs and inferred properties.

Biological Activity

The compound 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and a piperidine moiety, which are known to influence its biological activity significantly. The molecular formula is C16H20N4O3C_{16}H_{20}N_4O_3, and it possesses unique characteristics that allow it to interact with various biological targets.

PropertyValue
Molecular Weight304.35 g/mol
LogP2.15
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Polar Surface Area63.32 Ų

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with various studies indicating their potential as anti-inflammatory, antimicrobial, anticancer, and analgesic agents. The specific compound under discussion has shown promising results in several areas:

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one in focus have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects when used alone or in combination with standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. A study reported that various pyrazole derivatives demonstrated effective inhibition against bacterial strains such as E. coli and S. aureus. The presence of the piperidine moiety is particularly crucial for enhancing antimicrobial activity .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways. This compound's structure suggests potential interactions with COX enzymes, leading to reduced inflammation .

The precise mechanism of action for 4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways.
  • Receptor Modulation : It likely interacts with specific receptors involved in pain and inflammation signaling.

Further studies using molecular docking simulations could provide insights into the binding affinities and interaction profiles with target proteins.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Breast Cancer Treatment : A recent study evaluated the effectiveness of a series of modified pyrazoles against breast cancer cells. The results indicated that certain derivatives exhibited cytotoxicity comparable to conventional chemotherapeutics .
  • Antimicrobial Efficacy : In vitro studies demonstrated that pyrazole derivatives displayed significant inhibition against multiple bacterial strains, suggesting their potential use as novel antimicrobial agents.
  • Combination Therapy : Research has explored the synergistic effects of combining pyrazole derivatives with existing antibiotics, showing improved efficacy against resistant bacterial strains .

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